Phenpromethamine

描述

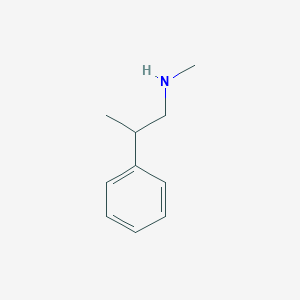

苯丙胺,也称为 N-甲基-2-苯基丙烷-1-胺,是一种苯乙胺类拟交感神经药鼻腔减充血剂。它曾于 1943 年至 1960 年期间以 Vonedrine 商标销售,但现已停产。 该化合物是一种兴奋剂,已被世界反兴奋剂机构禁用 .

准备方法

合成路线和反应条件

苯丙胺可以通过不饱和胺与芳香族化合物缩合合成。 一种常见的方法是苯丙酮与甲胺在还原胺化条件下反应 . 该反应通常需要还原剂,例如氰基硼氢化钠或氢气,在钯碳等催化剂存在下进行。

工业生产方法

苯丙胺的工业生产采用类似的合成路线,但规模更大。该工艺涉及严格控制反应条件以确保高产率和纯度。 工业环境中通常使用连续流动反应器和色谱等先进的提纯技术来达到所需的产物质量 .

化学反应分析

反应类型

苯丙胺会发生多种化学反应,包括:

氧化: 苯丙胺可以被氧化生成相应的酮或羧酸。

还原: 该化合物可以被还原生成仲胺。

取代: 苯丙胺可以发生亲核取代反应,特别是在氮原子处。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 烷基卤化物或酰氯等试剂用于取代反应。

主要生成物

氧化: 苯丙酮或苯甲酸衍生物。

还原: 仲胺。

取代: N-烷基化或 N-酰化衍生物.

科学研究应用

Historical Context and Regulatory Status

Phenpromethamine was first introduced as a nasal decongestant but was later linked to various health risks, leading to its withdrawal from the market. It has never been approved for oral use by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is classified as a prohibited substance by the World Anti-Doping Agency (WADA) . Despite this, recent studies have detected its presence in several dietary supplements marketed for weight loss and athletic performance .

Presence in Dietary Supplements

Recent investigations have confirmed that this compound is present in weight loss and sports supplements sold in the U.S. A study analyzed 17 supplement brands labeled as containing deterenol (another stimulant) and found this compound in four of them . This finding raises concerns about the safety and efficacy of these products, particularly since they often contain multiple stimulants that have not been adequately studied for their combined effects on human health.

Table 1: Summary of Studies Detecting this compound in Supplements

| Study Reference | Number of Supplements Analyzed | This compound Detected | Health Risks Associated |

|---|---|---|---|

| 17 | 4 | Nausea, cardiac arrest | |

| Various (Brazil & Australia) | Yes | Asthma exacerbation |

Pharmacological Profile

This compound acts primarily as a stimulant, impacting adrenergic receptors similar to other known stimulants. Research indicates it may activate multiple adrenergic receptor subtypes, which can lead to increased heart rate and blood pressure . In vitro studies have shown that this compound can elicit significant physiological responses, suggesting potential risks when used in combination with other stimulants commonly found in pre-workout supplements .

Case Studies on Adverse Effects

Several case reports have documented adverse events associated with the use of supplements containing this compound. These include cardiovascular complications such as chest pain, palpitations, and even severe outcomes like cardiac arrest . A systematic review highlighted that many individuals using such supplements experienced significant health issues within weeks of consumption.

Table 2: Reported Adverse Effects Linked to this compound Use

| Adverse Effect | Number of Cases Reported |

|---|---|

| Chest Pain | 11 |

| Palpitations | 4 |

| Nausea/Vomiting | Various |

| Cardiac Arrest | 1 |

作用机制

苯丙胺通过作为拟交感神经药发挥作用。它刺激去甲肾上腺素和多巴胺的释放,导致心率、血压和支气管扩张增加。 该化合物与肾上腺素受体结合,触发一系列细胞内事件,导致其兴奋作用 .

相似化合物的比较

类似化合物

甲基苯丙胺: 结构相似,但具有更高的滥用和成瘾潜力。

苯丙胺: 类似的兴奋作用,但在化学结构和效力方面有所不同。

苯丙醇胺: 用作减充血剂和食欲抑制剂,其作用机制相似。

独特性

苯丙胺在其特定的结合亲和力和药代动力学特征方面是独特的,这使其与其他类似化合物区分开来。 它作为鼻腔减充血剂的历史用途及其后来的禁令突出了其独特的监管和安全性特征 .

生物活性

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic compound that has garnered interest in both pharmacological and dietary supplement contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential health implications based on diverse research findings.

- Molecular Formula: CHN·ClH

- Molecular Weight: 185.694 g/mol

- Stereochemistry: Racemic mixture

- Chemical Structure: This compound Structure

This compound acts primarily as a sympathomimetic agent , influencing the sympathetic nervous system. Its mechanism includes:

- Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking catecholamines like norepinephrine. This action stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure.

- cAMP Pathway Activation: Binding to receptors activates G-proteins, which subsequently activate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP enhances intracellular calcium levels, affecting muscle contraction and other cellular functions.

This compound is known for its role in various biochemical reactions:

- Neurotransmitter Interaction: It inhibits the reuptake of norepinephrine and dopamine, prolonging their action within the synaptic cleft.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6), it undergoes phase I and II metabolic reactions, influencing its pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution: The compound can cross cell membranes through passive diffusion and specific transporters like the norepinephrine transporter (NET) .

- Elimination: The metabolites are typically more hydrophilic, facilitating excretion through urine.

Biological Effects in Animal Models

Dosage Effects:

- At low doses, this compound acts as a mild stimulant, enhancing alertness.

- Higher doses lead to significant cardiovascular effects, including hypertension and arrhythmias.

Chronic Administration Studies:

Research indicates that prolonged exposure can lead to desensitization of adrenergic receptors, diminishing its effectiveness over time.

Case Studies and Clinical Findings

A systematic review highlighted potential interactions between this compound and other medications due to its inhibition of CYP2D6. This could lead to altered drug metabolism and unexpected side effects when co-administered with other therapeutic agents .

Clinical Safety Profile:

While this compound has been reported to have a good safety profile when used therapeutically, concerns arise regarding its presence in dietary supplements marketed for weight loss or athletic performance enhancement. These products often contain multiple stimulants, raising questions about their combined effects on health .

Potential Risks and Regulatory Concerns

The presence of this compound in dietary supplements has raised regulatory flags due to its stimulant properties and potential for adverse interactions with other drugs. Its classification as a banned substance in sports adds another layer of concern regarding its use in competitive environments .

属性

IUPAC Name |

N-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSOOYCQYDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861690 | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-88-9 | |

| Record name | Phenpromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenpromethamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?

A1: Research has shown that this compound is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by this compound could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing this compound often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].

Q2: How prevalent is this compound contamination in dietary supplements marketed for weight loss or athletic performance enhancement?

A2: A study analyzing dietary supplements labeled as containing deterenol found that this compound was present in a significant portion of these products [, ]. Specifically, this compound was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].

Q3: How does the structure of this compound relate to its potential for abuse?

A3: this compound belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which this compound might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.

Q4: Is there a reliable method to differentiate this compound from similar compounds?

A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like this compound) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying this compound in complex mixtures, such as those found in dietary supplements.

Q5: What research has been conducted on the physicochemical properties of this compound?

A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of this compound and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of this compound under different conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。